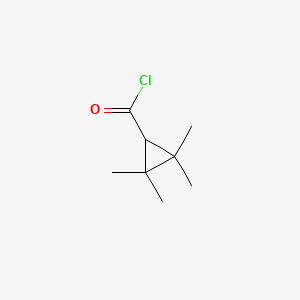

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVPNRFJQMQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452925 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24303-61-5 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride?

An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride

Introduction and Strategic Importance

This compound (CAS No. 24303-61-5) is a highly substituted acyl chloride, a class of organic compounds known for their reactivity and utility as synthetic intermediates.[1][2] Its molecular structure, featuring a sterically hindered cyclopropane ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development. The primary significance of this compound lies in its role as a key building block for agrochemicals, specifically pyrethroid pesticides, and for novel pharmaceutical agents.[3][4]

Physicochemical and Spectroscopic Properties

The distinct physical and chemical characteristics of this compound are foundational to its handling and application in synthesis. The compound is a white crystalline solid or a colorless fuming liquid, a characteristic attributed to its reaction with atmospheric moisture.[3][5]

Data Summary Table

For ease of reference, the key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO | [1] |

| Molecular Weight | 160.64 g/mol | [1] |

| CAS Number | 24303-61-5 | [1][2] |

| Appearance | White crystals or colorless fuming liquid | [3][6] |

| Boiling Point | 153 °C | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.449 | [3] |

| Flash Point | 66 °C | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the four methyl groups and the single proton on the cyclopropane ring. Due to the steric crowding, the methyl groups may not be equivalent, potentially leading to multiple singlets. The lone cyclopropyl proton would appear as a singlet further downfield.

-

¹³C NMR : The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon (C=O) in the typical acyl chloride region (around 170 ppm). Additional signals would correspond to the quaternary and methine carbons of the cyclopropane ring and the carbons of the methyl groups.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration in an acyl chloride, typically found in the range of 1780-1815 cm⁻¹. The precise position is influenced by the electron-withdrawing nature of the chlorine atom.

Synthesis and Manufacturing

The primary route for the industrial and laboratory-scale preparation of this compound involves the chlorination of its parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[3]

Synthesis of the Carboxylic Acid Precursor

The precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS No. 15641-58-4), is itself a valuable synthetic intermediate.[7][8] Its synthesis is a critical first step and can be achieved through several methods, most notably via cyclopropanation.[7][9] One established pathway involves the reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with a diazoacetate, followed by hydrolysis of the resulting ester.[9]

Conversion to the Acyl Chloride: A Validated Protocol

The conversion of the carboxylic acid to the acyl chloride is a standard transformation that enhances the electrophilicity of the carbonyl carbon, making it a more potent acylating agent. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed.

Protocol: Synthesis via Thionyl Chloride

This protocol is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the acidic gas byproducts.

-

Reagent Addition : Charge the flask with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Under stirring, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions : Gently heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.[3]

-

Workup and Purification : After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The residual crude this compound can then be purified by vacuum distillation to yield the final product.[3][6]

Caption: Nucleophilic acyl substitution mechanism.

Key Reactions

-

Aminolysis (Amide Formation) : This is arguably the most significant reaction for this compound. It reacts readily with ammonia, primary amines, and secondary amines to form the corresponding primary, secondary, and tertiary amides. [10]This reaction is central to the synthesis of various biologically active molecules. [4][6]An external base, such as pyridine or triethylamine, or an excess of the amine itself is required to neutralize the HCl byproduct. [4][10]* Alcoholysis/Phenolysis (Ester Formation) : The reaction with alcohols or phenols yields esters. [10]This reaction is also typically performed in the presence of a non-nucleophilic base to scavenge the generated HCl.

-

Hydrolysis : this compound reacts vigorously with water to hydrolyze back to the parent carboxylic acid and HCl. [5][11]This reactivity necessitates that it be handled under anhydrous conditions to prevent degradation.

Applications in Industry and Research

The unique sterically hindered structure of this acyl chloride makes it a valuable reagent in several fields.

-

Agrochemicals : It is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide. [3][9][12]The tetramethylcyclopropane moiety is a key structural feature of many synthetic pyrethroids.

-

Pharmaceuticals : The compound serves as a starting material for a range of new chemical entities. Research has focused on creating novel amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid for potential use in treating central nervous system (CNS) disorders, psychotic disorders, neurodegenerative diseases, and epilepsy. [4][8][13]It is also a reagent for preparing metabolites of synthetic cannabinoids for research purposes. [14]

Safety and Handling

As a highly reactive chemical, this compound presents significant hazards.

-

GHS Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a respiratory irritant. [1]* Handling Precautions :

-

All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Due to its reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Avoid contact with moisture, strong bases, alcohols, and amines, except under controlled reaction conditions.

-

References

-

LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

-

ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

-

Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

Sources

- 1. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | 15641-58-4 [smolecule.com]

- 8. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]

- 9. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chembk.com [chembk.com]

- 13. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid|lookchem [lookchem.com]

- 14. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5 [chemicalbook.com]

An In-depth Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a sterically hindered acyl chloride of significant interest in organic synthesis and medicinal chemistry. The document details the compound's chemical structure and IUPAC nomenclature, provides validated, step-by-step protocols for its synthesis from its carboxylic acid precursor, and discusses its unique reactivity profile. Furthermore, this guide outlines the expected spectroscopic characteristics for its definitive identification. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic building block.

Introduction: The Significance of Sterically Hindered Cyclopropane Moieties

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products.[1] Its inherent ring strain and unique electronic properties impart specific conformational rigidity and metabolic stability to parent molecules, making it a desirable structural element in drug design.[1] The incorporation of a cyclopropyl group can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and reduced off-target effects.[1]

This compound is a particularly noteworthy derivative due to the presence of a highly reactive acyl chloride functional group attached to a sterically encumbered tetramethyl-substituted cyclopropane ring. This combination of features makes it a valuable reagent for introducing the 2,2,3,3-tetramethylcyclopropyl moiety into a wide array of molecules, thereby enabling the exploration of structure-activity relationships in drug discovery programs. The steric bulk of the tetramethyl substitution can influence the selectivity of its reactions and the properties of the resulting products.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the laboratory.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the structural representation and the systematic naming of the title compound.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropane ring substituted with four methyl groups at the 2 and 3 positions, and a carbonyl chloride group at the 1 position.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[2]

Identifiers

For ease of reference across various databases and publications, the following identifiers are provided:

| Identifier | Value | Source |

| CAS Number | 24303-61-5 | [2] |

| Molecular Formula | C₈H₁₃ClO | [2] |

| Molecular Weight | 160.64 g/mol | [2] |

| InChIKey | PAPVPNRFJQMQLS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of the title compound is a two-step process, commencing with the preparation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of the Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a key intermediate and can be synthesized via several routes. A common and effective method involves the cyclopropanation of 2,3-dimethyl-2-butene.

Figure 2: Synthesis Workflow for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Caption: Multi-step synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

This protocol is adapted from a patented industrial process.[3]

-

Esterification: Glycine is reacted with a C₄-C₆ linear or branched saturated fatty alcohol in the presence of concentrated hydrochloric acid. The reaction is driven to completion by azeotropic removal of water to yield the corresponding glycine ester hydrochloride.

-

Diazotization: The glycine ester hydrochloride is then treated with a diazotizing agent, such as sodium nitrite, to form the diazoacetate.

-

Cyclopropanation: The diazoacetate is reacted with tetramethylethylene in the presence of a suitable catalyst to afford the 2,2,3,3-tetramethylcyclopropane carboxylate.

-

Saponification: The resulting ester is saponified using an excess of sodium hydroxide (2-4 equivalents) in the presence of ethanol at a temperature of 95-105°C.[3]

-

Acidification and Isolation: After saponification, the ethanol and excess butanol are removed by distillation. Water is added, and the solution is acidified with 15% hydrochloric acid at approximately 70°C to a pH of 2-4. The product, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, precipitates as a white solid.[3] It is then isolated by filtration, washed with water, and dried. The reported yield is 91-94% with a purity of >98%.[3]

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Due to the stability of the product, oxalyl chloride is a preferred reagent as it produces gaseous byproducts that are easily removed.

Figure 3: Reaction Mechanism for Acyl Chloride Formation

Caption: Mechanism of acyl chloride formation using oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a procedure described in a US patent.[4]

-

Reaction Setup: A suspension of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (20.24 g, 142.3 mmol, 1 equivalent) in dichloromethane (50 mL) is prepared in a flask under an argon atmosphere.

-

Addition of Oxalyl Chloride: Oxalyl chloride (25 mL, 36 g, 290 mmol, 2.0 equivalents) is added to the suspension over a period of 3 minutes. Vigorous gas evolution will be observed.

-

Reaction: The reaction mixture is stirred at 20°C for 45 minutes, by which time the gas evolution should cease.

-

Purification: Dichloromethane and excess oxalyl chloride are removed by distillation through a short-path distillation apparatus at 27-57°C. The crude product is then purified by sublimation on a Kugelrohr apparatus. The product is collected in two fractions. The first fraction (18°C, 15 mtorr) may contain some impurities, while the second fraction (18-60°C, 15 mtorr) yields the pure product as white crystalline needles. The reported yield for the second fraction is 70.5%.[4]

Reactivity and Synthetic Applications

This compound is a highly reactive acylating agent. However, its reactivity is modulated by the significant steric hindrance imposed by the four methyl groups on the cyclopropane ring.

General Reactivity

As an acyl chloride, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the carboxylic acid.

The steric bulk of the 2,2,3,3-tetramethylcyclopropyl group can significantly influence the rate of these reactions. Compared to less hindered acyl chlorides like acetyl chloride, reactions with sterically demanding nucleophiles may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst). This steric hindrance can also be exploited to achieve selective acylation of less hindered positions in polyfunctional molecules.

Comparison with Pivaloyl Chloride

Pivaloyl chloride (trimethylacetyl chloride) is another sterically hindered acyl chloride that serves as a useful comparison. It is known to be an excellent acylating agent for a wide range of nucleophiles, including alcohols and amines.[4] The steric hindrance of the tert-butyl group in pivaloyl chloride is comparable to that of the tetramethylcyclopropyl group. Therefore, the reaction conditions and reactivity patterns observed for pivaloyl chloride can often be extrapolated to this compound. For instance, in the acylation of amines, a base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct.[5]

Applications in Drug Discovery

The 2,2,3,3-tetramethylcyclopropyl moiety is a valuable pharmacophore. Its parent carboxylic acid has been used as a starting material for the synthesis of CNS-active compounds.[6] The corresponding acyl chloride is a key intermediate for introducing this group into more complex molecules, allowing for the systematic exploration of its impact on biological activity. The rigid and lipophilic nature of this group can enhance membrane permeability and metabolic stability, which are desirable properties in drug candidates.

Characterization and Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the four methyl groups and the single proton on the cyclopropane ring. The methyl groups may appear as one or more singlets, and the cyclopropyl proton will be a singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the cyclopropane ring, the methine carbon of the cyclopropane ring, and the methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1780-1815 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of Cl or COCl. |

Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument used.

While the specific spectral data is not widely published in detail, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound.[2] Researchers are encouraged to consult these primary sources for the full spectral data.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the sterically hindered 2,2,3,3-tetramethylcyclopropyl group into organic molecules. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and an analysis of its reactivity. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors and to facilitate the discovery of new chemical entities with enhanced therapeutic potential.

References

- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. CN1062345A. (URL: )

-

Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube. (URL: [Link])

-

This compound | C8H13ClO - PubChem. (URL: [Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

-

PIVALOYL CHLORIDE | - atamankimya.com. (URL: [Link])

-

The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (URL: [Link])

Sources

Introduction: A Sterically Hindered Building Block of Strategic Importance

An In-Depth Technical Guide to 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride for Advanced Chemical Synthesis

This compound, identified by CAS Number 24303-61-5 , is a highly valuable acyl chloride intermediate in organic synthesis.[1][2][3][4][5][6] Its structure is distinguished by a compact and sterically hindered cyclopropane ring, substituted with four methyl groups. This unique three-dimensional architecture imparts specific properties to molecules derived from it, making it a reagent of significant interest in the fields of agrochemicals and pharmaceuticals.[2][7][8]

This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying chemical principles that guide its use in research and development.

| Identifier | Value | Source |

| CAS Number | 24303-61-5 | PubChem[3], ECHEMI[2] |

| Molecular Formula | C₈H₁₃ClO | PubChem[3], ECHEMI[2] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | Tetramethyl chrysanthemum chloride, 2,2,3,3-Tetramethylcyclopropylcarbonyl chloride | ECHEMI[2][9] |

graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C_carbonyl [label="C", pos="1.5,0!"]; O_carbonyl [label="O", pos="2.0,0.5!"]; Cl [label="Cl", pos="2.0,-0.5!"]; C_H [label="CH", pos="0.75, 1.3!"];

// Methyl groups Me1 [label="H₃C", pos="-0.5, -0.5!"]; Me2 [label="CH₃", pos="-0.5, 0.5!"]; Me3 [label="H₃C", pos="0.5, -0.5!"]; Me4 [label="CH₃", pos="0.5, 0.5!"];

// Bonds C1 -- C2 [len=1.5, pos="0,0!"]; C2 -- C3 [len=1.5, pos="0,1!"]; C3 -- C1 [len=1.5]; C3 -- C_H; C_H -- C_carbonyl; C_carbonyl -- O_carbonyl [label="="]; C_carbonyl -- Cl;

// Methyl group bonds C1 -- Me1; C1 -- Me2; C2 -- Me3; C2 -- Me4;

// Invisible nodes for positioning node [style=invisible]; v1 [pos="-1, -1!"]; v2 [pos="2.5, 1.5!"]; }graph "Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes Start [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Chlorosulfite Intermediate\n[R-CO-O-S(O)Cl]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Chloride [label="Chloride Ion\n(Cl⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Product [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Byproducts [label="Gaseous Byproducts\n(SO₂ + HCl)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Intermediate [label="Nucleophilic Attack\non Sulfur"]; SOCl2 -> Intermediate; Intermediate -> Chloride [label="Leaving Group\nDeparture"]; Chloride -> Product [label="Nucleophilic Attack\non Carbonyl"]; Intermediate -> Product [label="Tetrahedral Collapse"]; Product -> Byproducts [style=dashed, label="Formation"]; }

Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

-

Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

-

Charging Reagents : Charge the flask with 1.0 equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

Reaction : While stirring, add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) dropwise at room temperature. [2]Note: The reaction is exothermic and will evolve HCl and SO₂ gas.

-

Heating : After the initial addition, gently heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours to ensure complete conversion. [2]5. Workup : Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification : The resulting crude this compound can be purified by vacuum distillation or Kugelrohr sublimation to yield a clear liquid or white crystalline solid. [10]

Applications in Drug Development and Advanced Synthesis

Acyl chlorides are powerful electrophiles, primarily used to introduce an acyl group into a molecule. The steric hindrance of the tetramethylcyclopropane moiety makes this reagent particularly useful for creating robust and specific molecular scaffolds.

Core Reactivity: Amide Bond Formation

A cornerstone reaction for this compound is the formation of amides via reaction with primary or secondary amines. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

Causality of the Workflow: The reaction's high efficiency stems from the excellent leaving group ability of the chloride ion. The addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, thereby halting the reaction and reducing the yield. [11]

Caption: General workflow for the synthesis of amides from an acyl chloride.

Notable Applications

-

CNS Drug Candidates : Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been investigated for their potential as central nervous system (CNS) drugs. For instance, N-methyl-tetramethylcyclopropyl carboxamide has shown significant anticonvulsant activity in animal models of epilepsy. [11]The acyl chloride is the key reagent for coupling the tetramethylcyclopropane moiety to various amine-containing pharmacophores.

-

Synthetic Cannabinoid Research : The compound serves as a useful reagent for preparing potential metabolites of synthetic cannabinoids, aiding in the study of their pharmacology and toxicology. [9]* Agrochemicals : As the direct precursor to the active components of pesticides like fenpropathrin, it plays a vital role in agrochemical manufacturing. [2][7]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict safety protocols.

-

Hazards : It is classified as corrosive and causes severe skin burns and eye damage. [3][9]It is also a respiratory irritant. [3]The GHS classification includes the Danger pictogram (GHS05). [9]* Handling : All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory.

-

Storage : The compound is moisture-sensitive and hygroscopic. [9]It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator to minimize degradation. [9]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemists in drug discovery and process development. Its sterically demanding framework provides a unique structural motif, while its acyl chloride functionality offers a reliable handle for constructing complex molecules, particularly amides. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [Link]

-

J-Stage. (n.d.). Synthesis of the Acids Structurally Related to Tetramethylcyclopropanecarboxylic Acid. [Link]

-

ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]

- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [Link]

Sources

- 1. This compound, CasNo.24303-61-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3-Tetramethylcyclopropane carbonyl chloride [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 7. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5 [chemicalbook.com]

- 10. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride: Properties, Synthesis, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, a key synthetic intermediate. We will delve into its fundamental molecular properties, detail a robust synthetic protocol from its carboxylic acid precursor, explore its chemical reactivity, and outline essential safety and handling procedures. The information herein is synthesized from established chemical literature and databases to ensure accuracy and reliability for laboratory applications.

Molecular Identity and Physicochemical Properties

This compound is a derivative of a cyclopropane carboxylic acid, characterized by a highly substituted, sterically hindered cyclopropane ring.[1] This high degree of methylation on the three-membered ring imparts unique conformational constraints and influences the reactivity of the attached acyl chloride group.

The molecular formula is C₈H₁₃ClO .[2][3] This composition consists of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one oxygen atom.[1] Based on this formula, the calculated molecular weight is approximately 160.64 g/mol .[2]

Figure 1: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24303-61-5 | [1][2][3] |

| Molecular Formula | C₈H₁₃ClO | [2][3][4] |

| Molecular Weight | 160.64 g/mol | [1][2] |

| Appearance | White crystalline solid or transparent liquid | [3][5][6] |

| Boiling Point | ~153 °C | [3][5] |

| Density | ~1.0 g/cm³ | [3][5] |

| Synonyms | Tetramethyl chrysanthemum chloride, 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride | [1][3] |

Synthesis and Mechanism

Acyl chlorides are powerful electrophiles and are typically synthesized from their less reactive carboxylic acid counterparts. The most prevalent and efficient method for the preparation of this compound is the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8]

Choice of Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride is often the reagent of choice for this transformation for several key reasons rooted in reaction kinetics and process efficiency.[8][9] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[9][10] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[11]

A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[10][11] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in what is effectively an irreversible process.[10]

Caption: Workflow for the synthesis of the target acyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane or neat)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, as both the reactant and product are moisture-sensitive.[10]

-

Charging the Flask: Add 2,2,3,3-tetramethylcyclopropanecarboxylic acid to the flask. If using a solvent, add it at this stage.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride to the flask.[3] The reaction may be exothermic, and gas evolution will be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[3] The progress can be monitored by the cessation of gas evolution.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.[3] The remaining residue, which is the crude this compound, can be further purified by fractional distillation or Kugelrohr sublimation to yield the pure product.[6]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Reactivity and Applications

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution. This reactivity makes it a valuable intermediate in organic synthesis.[1][7]

Its most notable application is as a crucial intermediate in the production of synthetic pyrethroid pesticides, such as fenpropathrin.[3][12] The synthesis of these agrochemicals relies on the facile reaction of the acyl chloride with appropriate nucleophiles. Furthermore, it serves as a precursor for other derivatives, such as amides, by reacting with ammonia or primary/secondary amines.[6]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2]

Handling:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid upon contact with water. Therefore, storage under an inert atmosphere is recommended to maintain its integrity.[10]

Conclusion

This compound is a specialized chemical with a defined molecular formula of C₈H₁₃ClO and a molecular weight of 160.64 g/mol . Its synthesis is reliably achieved through the chlorination of its parent carboxylic acid, with thionyl chloride being a particularly effective reagent due to the irreversible nature of the reaction. Its high reactivity as an acyl chloride makes it an important building block in the synthesis of complex molecules, most notably in the agrochemical industry. Due to its corrosive nature, strict adherence to safety protocols during handling and storage is imperative.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). Retrieved from [Link]

- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

Sources

- 1. This compound | 24303-61-5 | Benchchem [benchchem.com]

- 2. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. orgosolver.com [orgosolver.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthetic pathway for converting 2,2,3,3-tetramethylcyclopropanecarboxylic acid into its highly reactive acyl chloride derivative, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This key intermediate is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents, including pyrethroid pesticides and CNS-active compounds.[1][2][3][4] The sterically hindered nature of the tetramethyl-substituted cyclopropane ring presents unique challenges and considerations in selecting the appropriate synthetic methodology. This document will explore the two most prevalent and effective chlorination methods, detailing the underlying mechanisms, providing field-proven experimental protocols, and emphasizing critical safety considerations.

Strategic Selection of the Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that replaces the hydroxyl (-OH) group with a superior leaving group, the chloride (-Cl) anion, thereby activating the carbonyl group for nucleophilic acyl substitution. For a sterically encumbered substrate like 2,2,3,3-tetramethylcyclopropanecarboxylic acid, the choice of chlorinating agent is paramount to achieving high yield and purity. The two workhorse reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6][7][8][9]

-

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and powerful choice, widely employed for its efficacy. A significant advantage is that its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[10][11] However, reactions with thionyl chloride can sometimes require elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.[12]

-

Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride, oxalyl chloride frequently provides cleaner reactions with fewer side products.[13][14] Its utility is dramatically enhanced by the use of a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction, often allowing it to proceed to completion at room temperature or below.[8][15][16] Similar to thionyl chloride, the byproducts are volatile (CO, CO₂, HCl), facilitating an easy workup.[11][13] Given its mildness and efficiency, the oxalyl chloride/DMF system is frequently the preferred method in modern synthetic labs, especially for valuable or complex substrates.

Mechanistic Insights: The Chemistry Behind the Transformation

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

Method A: The Thionyl Chloride (SOCl₂) Pathway

The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate.

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[6][7][10]

-

Intermediate Formation: This is followed by the expulsion of a chloride ion and deprotonation of the hydroxyl group to form a reactive acyl chlorosulfite intermediate.[7][9]

-

Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[5][10]

-

Product Formation: The resulting tetrahedral intermediate collapses, releasing the final this compound product and the unstable chlorosulfite anion, which readily decomposes into gaseous sulfur dioxide and a chloride ion.[5][7][10]

Caption: Catalytic cycle for Acyl Chloride synthesis via Oxalyl Chloride/DMF.

Quantitative Data Summary

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride / DMF |

| Primary Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry | Often used in excess (as solvent) or 1.5-2.0 eq. | 1.2-1.5 eq. |

| Catalyst | None (Pyridine sometimes added) | N,N-Dimethylformamide (DMF, ~0.05 eq.) |

| Typical Solvent | Neat (no solvent), Toluene, or Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature to Reflux (e.g., 70-80 °C) | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours | 1-3 hours |

| Gaseous Byproducts | SO₂, HCl | CO, CO₂, HCl |

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water. [17][18][19][20][21]All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory. [17][19]All glassware must be oven- or flame-dried, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon). [17][20][22]

**Protocol 1: Synthesis using Thionyl Chloride (SOCl₂) **

This protocol is adapted from established general procedures for acyl chloride formation. [2]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq.).

-

Reagent Addition: Under a positive flow of nitrogen, carefully add thionyl chloride (2.0 eq.). If desired, an anhydrous solvent such as toluene can be used.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with an oil or an acid trap).

-

Workup: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride and solvent via distillation or under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on the widely used, mild conditions for this transformation. [23][24]

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq.) and suspend it in anhydrous dichloromethane (DCM).

-

Catalyst and Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add a catalytic amount of anhydrous DMF (e.g., 1 drop per 10 mmol of acid) via syringe.

-

Reaction: While maintaining the temperature at 0 °C, add oxalyl chloride (1.3 eq.) dropwise via syringe over 15-20 minutes. Vigorous gas evolution will be observed.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours. [24]By this time, the gas evolution should have ceased and the solution should be homogeneous.

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by Kugelrohr distillation or sublimation. [23]

General Experimental Workflow

Caption: A generalized workflow for the synthesis of the target acyl chloride.

Conclusion

The synthesis of this compound from its parent carboxylic acid is a robust and essential transformation for accessing a range of complex molecules. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose. The oxalyl chloride/DMF method generally offers milder conditions, faster reaction times, and often cleaner product profiles, making it a preferred choice in many research and development settings. The selection between these methods will ultimately depend on factors such as substrate sensitivity, reaction scale, cost, and available equipment. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

- Google Patents. (CN1025494C). Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.

- Google Patents. (CN1062345A). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

ResearchGate. DMF‐catalysed chlorination of carboxylic acids. [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

PrepChem.com. Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]

-

Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

-

Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Columbia University. Problem Set 6 - Carboxylic Acids and Derivatives and β-dicarbonyls. [Link]

-

Organic-Chemistry.org. Acid to Acid Chloride - Common Conditions. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

Krubsack, A. J., & Higa, T. (1968). Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. Tetrahedron Letters. [Link]

-

PubChem. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. [Link]

-

Joe, Chemistry Blog. Making acid chlorides from carboxylic acids. [Link]

-

Organic Syntheses Procedure. PREPARATION OF 2-METHYL-3-NITROBENZOIC ACID. [Link]

-

PubChem. This compound. [Link]

-

Organic-Chemistry.org. Oxalyl Chloride - Common Organic Chemistry. [Link]

- Google Patents. (EP1603891B1). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

Sources

- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]

- 4. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 12. Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids | Semantic Scholar [semanticscholar.org]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. columbia.edu [columbia.edu]

- 17. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. bionium.miami.edu [bionium.miami.edu]

- 20. westliberty.edu [westliberty.edu]

- 21. Oxalyl Chloride [commonorganicchemistry.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride (CAS No: 24303-61-5), a key intermediate in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals.[1][2] As a sterically hindered acyl chloride, its structural confirmation relies on a multi-faceted spectroscopic approach. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by available spectral information. The protocols and interpretations herein are designed to serve as a definitive reference for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Molecular Structure

This compound is a highly substituted cyclopropane derivative. The cyclopropane ring's inherent strain and the steric hindrance imposed by the four methyl groups create a unique chemical environment that influences its reactivity and is reflected in its spectroscopic signatures. The presence of a reactive acyl chloride functional group makes it a valuable building block in organic synthesis.[2] Accurate spectroscopic characterization is paramount to verify its purity and confirm its structural integrity before its use in subsequent reactions.

The molecular formula of the compound is C₈H₁₃ClO, with a molecular weight of approximately 160.64 g/mol .[3]

Caption: General workflow for synthesis and quality control.

Given the reagents used, potential impurities could include residual starting acid or solvent. Spectroscopic analysis is crucial to ensure these are removed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol (Exemplary):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Acquisition: Acquire a standard proton spectrum at room temperature. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

Referencing: The spectrum is referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted:

-

Cyclopropyl Proton (CH): A single proton is attached to the cyclopropane ring at the C1 position, adjacent to the carbonyl group. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to the electron-withdrawing effect of the carbonyl chloride group, likely in the range of δ 2.0-2.5 ppm .

-

Methyl Protons (CH₃): There are four methyl groups, but they are chemically non-equivalent. The two methyl groups on C2 are cis to the carbonyl chloride, while the two on C3 are trans. This difference in spatial relationship to the anisotropic carbonyl group should result in two distinct singlets. Each singlet would integrate to 6 protons. We can predict one signal around δ 1.3-1.5 ppm and another slightly shifted, perhaps around δ 1.2-1.4 ppm .

Data Summary: Available data from SpectraBase confirms a ¹H NMR spectrum has been recorded for this compound, sourced from Sigma-Aldrich. [3][4]

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.0 - 2.5 | Singlet (s) | 1H | Cyclopropyl CH |

| 1.3 - 1.5 | Singlet (s) | 6H | 2 x CH₃ (cis or trans) |

| 1.2 - 1.4 | Singlet (s) | 6H | 2 x CH₃ (trans or cis) |

¹³C NMR Spectroscopy

Experimental Protocol (Exemplary):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm and a relaxation delay of 2-5 seconds are standard. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Interpretation: Due to symmetry, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum:

-

Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 170-175 ppm .

-

Cyclopropyl Carbons (C-ring):

-

C1 (CH): The carbon bearing the carbonyl group and a proton will be downfield, expected around δ 40-45 ppm .

-

C2/C3 (Quaternary): The two quaternary carbons of the cyclopropane ring, each bearing two methyl groups, are equivalent. They are expected in the range of δ 30-35 ppm .

-

-

Methyl Carbons (CH₃): As in the proton spectrum, the two pairs of methyl groups are diastereotopic and should be non-equivalent, giving rise to two distinct signals. These will be the most upfield signals, likely in the range of δ 20-25 ppm .

Data Summary: A ¹³C NMR spectrum for this compound has been referenced, with data attributed to A. Hardt and W. Bremser at BASF (1979). [3]

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| 170 - 175 | Carbonyl (C=O) |

| 40 - 45 | Cyclopropyl C1 (CH) |

| 30 - 35 | Cyclopropyl C2/C3 (C(CH₃)₂) |

| 20 - 25 (two signals) | Methyl (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups, and for this molecule, it provides definitive evidence for the acyl chloride.

Experimental Protocol (Exemplary):

-

Sample Preparation: The compound is a low-melting solid or liquid. [5]The spectrum can be obtained as a neat liquid film between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Typically, 16 or 32 scans are co-added to produce a high-quality spectrum.

Interpretation: The key diagnostic absorption will be the carbonyl stretch.

-

C=O Stretch (Acyl Chloride): Acyl chlorides exhibit one of the highest frequency carbonyl stretching absorptions due to the inductive electron-withdrawing effect of the chlorine atom. This results in a very strong and sharp band in the range of 1810-1775 cm⁻¹ . [6]This peak is a hallmark of this functional group and its presence is a critical piece of evidence.

-

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the methyl and cyclopropyl groups will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region. [7]* C-H Bend: Methyl group umbrella deformations and CH₂ bending vibrations will appear in the fingerprint region, around 1470-1370 cm⁻¹ . [8]* C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹ . This band is often of medium to strong intensity.

Data Summary:

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | sp³ C-H Stretch |

| 1810 - 1775 | Very Strong, Sharp | C=O Stretch (Acyl Chloride) |

| 1470 - 1370 | Medium | C-H Bend |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol (Exemplary):

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Inlet System: The sample can be introduced via a direct insertion probe or, if volatile enough, through a Gas Chromatography (GC) interface.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions by their mass-to-charge ratio (m/z).

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 160 . Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks: one at m/z 160 (for C₈H₁₃³⁵ClO) and an M+2 peak at m/z 162 (for C₈H₁₃³⁷ClO) with an intensity ratio of approximately 3:1. This isotopic signature is definitive proof of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl radical ([M-35]⁺): A common fragmentation for acyl chlorides is the loss of the chlorine radical, leading to a strong acylium ion peak at m/z 125 . This is often the base peak in the spectrum.

-

Loss of CO from acylium ion ([M-35-28]⁺): The acylium ion (m/z 125) can subsequently lose a neutral carbon monoxide molecule, resulting in a fragment at m/z 97 .

-

Loss of methyl group ([M-15]⁺): Fragmentation involving the loss of a methyl radical (CH₃) from the molecular ion would give a peak at m/z 145 .

-

Data Summary:

| Predicted m/z | Assignment | Notes |

| 160 / 162 | [M]⁺ | Molecular Ion, ~3:1 intensity ratio |

| 125 | [M - Cl]⁺ | Acylium ion, likely base peak |

| 97 | [M - Cl - CO]⁺ | Loss of CO from acylium ion |

| 145 / 147 | [M - CH₃]⁺ | Loss of a methyl group, ~3:1 intensity ratio |

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, confirming the unique environment of the cyclopropyl and methyl groups. FTIR provides unequivocal evidence of the critical acyl chloride functional group via its characteristic high-frequency C=O absorption. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through the molecular ion's isotopic pattern and predictable fragmentation. Together, these methods provide a self-validating system for the comprehensive characterization and quality control of this important synthetic intermediate.

References

-

SpectraBase. (n.d.). 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBONYL CHLORIDE - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from Oakwood Chemical. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder. [Link]

-

Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from Oakwood Chemical. [Link]

-

SpectraBase. (n.d.). 1-Chloro-2,2,3,3-tetramethylcyclopropane - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from Spectroscopy Online. [Link]

-

NIST. (n.d.). Cyclopropane, 1,1,2,2-tetramethyl-. Retrieved from NIST WebBook. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

1H and 13C NMR spectrum of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride

Introduction: Deciphering a Sterically Congested Acyl Chloride

This compound is a fascinating molecule for synthetic chemists and drug development professionals. Its structure combines a highly substituted, sterically hindered cyclopropane ring with a reactive acyl chloride functional group. This unique combination presents both synthetic opportunities and analytical challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the structure and assessing the purity of such compounds. The steric congestion around the cyclopropane ring and the influence of the electron-withdrawing carbonyl chloride group create a distinct and informative spectral fingerprint.

This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this molecule. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and summarize the key spectral features. This document is intended to serve as a practical resource for researchers working with this or structurally related compounds.

Molecular Structure and Symmetry Considerations

To predict the NMR spectrum, we must first analyze the molecule's structure and symmetry. The molecule possesses a plane of symmetry that bisects the C1-carbonyl bond and the C2-C3 bond. However, the key feature is the fixed, rigid nature of the cyclopropane ring, which restricts bond rotation. This has significant consequences for the magnetic equivalence of the four methyl groups.

Caption: Molecular structure of this compound with key atoms labeled.

The four methyl groups are not magnetically equivalent. The two methyl groups positioned on the same side of the cyclopropane ring as the carbonyl oxygen (cis) are in a different chemical environment than the two methyl groups on the opposite side (trans). Therefore, we anticipate two distinct signals for the methyl protons and two distinct signals for the methyl carbons.

-

Proton Environments:

-

Hₐ: The single methine proton on C₁.

-

Hcis: The six protons of the two methyl groups cis to the carbonyl group.

-

Htrans: The six protons of the two methyl groups trans to the carbonyl group.

-

-

Carbon Environments:

-

C₁: The methine carbon of the cyclopropane ring.

-

C₂/C₃: The two equivalent quaternary carbons of the cyclopropane ring.

-

C₄: The carbonyl carbon.

-

C₅/C₅': The two equivalent methyl carbons cis to the carbonyl group.

-

C₆/C₆': The two equivalent methyl carbons trans to the carbonyl group.

-

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum is expected to be relatively simple, consisting of three singlets with an integration ratio of 1:6:6.

-

Methine Proton (Hₐ): This proton is attached to a carbon alpha to the carbonyl chloride group. Protons adjacent to a carbonyl are typically deshielded and appear in the range of 2.0-2.5 ppm. However, the proton is also on a cyclopropane ring, which induces significant shielding. The interplay of these two effects will determine the final chemical shift. Given the strong electron-withdrawing nature of the C(=O)Cl group, a downfield shift from a typical cyclopropyl proton is expected. The predicted chemical shift is approximately 1.8-2.2 ppm . Since there are no adjacent protons, this signal will be a singlet .

-

Methyl Protons (Hcis and Htrans): The steric and electronic environment for the cis and trans methyl groups differs. The cis protons are likely to be more deshielded due to their proximity to the electronegative oxygen and chlorine atoms of the carbonyl chloride group (anisotropic effect). The trans protons are further away and should appear more upfield. Both sets of methyl protons are on a cyclopropane ring, which generally causes an upfield shift compared to acyclic alkanes.

-

Predicted Chemical Shift (Hcis): ~1.3-1.5 ppm (singlet ).

-

Predicted Chemical Shift (Htrans): ~1.1-1.3 ppm (singlet ).

-

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework.

-

Carbonyl Carbon (C₄): The chemical shift of carbonyl carbons in acyl chlorides is a subject of interest. While many carboxylic acid derivatives resonate around 160–170 ppm, the strong inductive effect of chlorine can deshield the carbonyl carbon significantly[1]. The typical range for an acyl chloride carbonyl is between 160-180 ppm . As a quaternary carbon with no directly attached protons, this signal is expected to be of low intensity.

-

Cyclopropane Carbons (C₁, C₂, C₃):

-

C₁ (Methine): This carbon is directly attached to the electron-withdrawing carbonyl chloride group and will be the most downfield of the ring carbons. A predicted shift is in the range of 45-55 ppm .

-

C₂/C₃ (Quaternary): These two quaternary carbons are equivalent due to symmetry. They are part of a strained ring system and are expected to appear around 30-40 ppm .

-

-

Methyl Carbons (C₅, C₆): As with the protons, two distinct signals are expected for the methyl carbons due to their different spatial relationships with the carbonyl chloride group.

-

Predicted Chemical Shift (Ccis): ~20-25 ppm.

-

Predicted Chemical Shift (Ctrans): ~15-20 ppm.

-

Data Summary Table

| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |

| Nucleus | δ (ppm) | Multiplicity |

| -CH -COCl (Hₐ) | 1.8 - 2.2 | Singlet |

| -C H-COCl (C₁) | - | - |

| -C (CH₃)₂ (C₂/C₃) | - | - |

| -C OCl (C₄) | - | - |

| cis-CH ₃ (Hcis) | 1.3 - 1.5 | Singlet |

| trans-CH ₃ (Htrans) | 1.1 - 1.3 | Singlet |

| cis-C H₃ (C₅) | - | - |

| trans-C H₃ (C₆) | - | - |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data for this compound requires careful sample preparation and parameter selection. The acyl chloride moiety is sensitive to moisture and protic solvents, necessitating anhydrous conditions.

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure all glassware is oven-dried to remove residual moisture.

-

In a clean, dry vial, weigh approximately 15 mg of this compound.

-

Add 0.6 mL of anhydrous deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for the ¹H spectrum (δ = 0.00 ppm).

-

Cap the vial and gently swirl to dissolve the sample completely.

-

Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Rationale: Standard acquisition parameters are generally sufficient, but a slightly longer relaxation delay (d1) is advisable to ensure accurate integration, especially for the methine proton adjacent to the quaternary-substituted ring system.

-

Key Parameters:

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 5.0 seconds

-

Acquisition Time (aq): ~4 seconds

-

Pulse Angle: 30 degrees

-

Spectral Width (sw): ~16 ppm (from -2 to 14 ppm)

-

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Rationale: A larger number of scans is required due to the low natural abundance of the ¹³C isotope and the presence of four quaternary or low-protonated carbons (C=O, C-ring), which exhibit longer relaxation times and weaker signals.

-

Key Parameters:

-

Experiment: Proton-decoupled (e.g., zgpg30)

-

Number of Scans (ns): 1024 or more

-

Relaxation Delay (d1): 2.0 seconds

-

Spectral Width (sw): ~240 ppm (from -10 to 230 ppm)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections for both spectra.

-

For the ¹H spectrum, calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

For the ¹³C spectrum, calibrate the chemical shift by setting the central peak of the CDCl₃ solvent signal to 77.16 ppm.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its unique structure. The key diagnostic features in the ¹H spectrum are the three singlets corresponding to the single methine proton and the two diastereotopic sets of methyl groups. In the ¹³C spectrum, the characteristic downfield shift of the acyl chloride carbonyl and the distinct signals for the ring and methyl carbons complete the structural assignment. The protocols and predictive data outlined in this guide offer a robust framework for researchers to confidently acquire and interpret the NMR data for this valuable synthetic building block.

References

-

The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange. (2018). Available at: [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.). Available at: [Link]

Sources